molecular formula C15H20N2O5 B2808978 tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate CAS No. 1824025-03-7

tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate

Cat. No.: B2808978
CAS No.: 1824025-03-7
M. Wt: 308.334
InChI Key: NXFPDUCWJKZUJY-UHFFFAOYSA-N
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Description

tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate is a sophisticated chemical intermediate primarily utilized in the synthesis of novel compounds for pharmaceutical research and chemical biology. Its core value lies in its bifunctional structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a benzodioxin-derived carboxamide. The Boc protecting group is a cornerstone of modern peptide and organic synthesis, allowing for selective deprotection under mild acidic conditions to generate a primary amine for further conjugation source . This makes the compound a critical building block for constructing more complex molecules, particularly those targeting biologically relevant pathways. Recent research applications include its use as a precursor in the development of potential lysine-specific demethylase 1 (LSD1) inhibitors , where the benzodioxin moiety is a key pharmacophore. Inhibitors of LSD1 are a major area of investigation for the treatment of acute myeloid leukemia and other cancers. Furthermore, the reactive handles present in this molecule facilitate its incorporation into larger structures, such as activity-based probes for studying enzyme function or as a component in the synthesis of covalent inhibitors that target reactive cysteine residues in proteins source . Its research utility is therefore centered on enabling the exploration of new therapeutic strategies and mechanistic studies in epigenetics and chemical proteomics.

Properties

IUPAC Name

tert-butyl N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-10-4-5-11-12(8-10)21-7-6-20-11/h4-5,8H,6-7,9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFPDUCWJKZUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    tert-Butyl Protection: The tert-butyl group is introduced via the reaction of the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

The 2,3-dihydro-1,4-benzodioxin scaffold is widely explored for its pharmacological versatility. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Activities of Analogs
Compound Core Structure Substituents Biological Activity Key Findings
Target compound Benzodioxin tert-butyl carbamoyl methyl Not explicitly reported Carbamate group likely enhances metabolic stability; potential for targeted drug delivery
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin Carboxylic acid Anti-inflammatory Exhibited potency comparable to ibuprofen in carrageenan-induced rat paw edema assays. Carboxylic acid improves solubility but may limit bioavailability
3',4'-(1",4"-Dioxino) flavone derivatives (e.g., 4f, 4g) Flavone + dioxane Hydroxy methyl, flavonoid Antihepatotoxic SAR shows hydroxy methyl at position-2" enhances activity, surpassing coumarin derivatives. Comparable to silymarin in hepatoprotection
N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl) carbamate Benzodioxin Bromine, carbamate Unknown Bromine increases lipophilicity, potentially improving membrane permeability. Halogen bonding may enhance target interactions
tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate Benzoxazin tert-butyl carbamate Unknown Benzoxazin’s oxygen positioning alters electronic properties vs. benzodioxin, possibly affecting receptor binding
Glycine methyl ester derivative (CAS 1858251-37-2) Benzodioxin Ethylsulfonyl, methyl ester Unknown Sulfonyl group may enhance receptor affinity; methyl ester could act as a prodrug, hydrolyzing to active carboxylic acid

Research Findings and Structure-Activity Relationships (SAR)

  • Anti-inflammatory Activity: Carboxylic acid derivatives (e.g., 2-(benzodioxin-6-yl)acetic acid) demonstrate efficacy in inflammation models, attributed to COX inhibition or redox modulation.
  • Antihepatotoxic Activity : Flavone-dioxane hybrids (e.g., 4g) highlight the importance of substituent positioning. Hydroxy methyl groups enhance activity by mimicking silymarin’s antioxidant effects .
  • Scaffold Hopping Potential: Evidence from EGNN models suggests benzodioxin derivatives can retain high potency in PD-1/PD-L1 inhibition even with scaffold modifications, supporting the target compound’s adaptability in drug design .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Carboxylic acid analogs (e.g., 2-(benzodioxin-6-yl)acetic acid) exhibit higher aqueous solubility but may suffer from rapid clearance. The tert-butyl carbamate in the target compound balances lipophilicity and stability .
  • Metabolic Stability : Carbamates generally resist hydrolysis better than esters, suggesting prolonged half-life for the target compound compared to glycine methyl ester derivatives .
  • Halogen Effects : Brominated analogs (e.g., 7-bromo derivative) show increased lipophilicity, which could enhance blood-brain barrier penetration but may raise toxicity concerns .

Biological Activity

Tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13_{13}H17_{17}N2_{2}O4_{4}
Molecular Weight: 251.28 g/mol
IUPAC Name: this compound

The compound features a tert-butyl group, a benzodioxin moiety, and a carbamate functional group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl carbamate with appropriate benzodioxin derivatives. Various synthetic routes have been explored to optimize yield and purity. For example:

  • Condensation Reaction : Reacting tert-butyl carbamate with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid derivatives.
  • Use of Catalysts : Employing catalysts to enhance reaction efficiency and selectivity.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit various biological activities:

  • Antimicrobial Activity : Similar carbamates have shown inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 µg/mL for certain derivatives .
  • Cytotoxicity : Studies on related compounds indicate moderate cytotoxicity against cancer cell lines (e.g., A549), suggesting potential applications in cancer therapy .

Antitubercular Activity

A study focused on 3-amino-5-benzylphenol derivatives found that modifications to the carbamate structure significantly influenced antitubercular activity. Compounds with hydrophobic groups exhibited better efficacy against multidrug-resistant strains of M. tuberculosis compared to their hydrophilic counterparts .

In Vivo Studies

In vivo experiments involving similar compounds demonstrated significant reductions in bacterial load in mouse models infected with M. tuberculosis. For instance, a derivative showed a reduction of 1.3 log in lung bacterial burden after oral administration .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-(2-(2,3-dihydrobenzofuran)carbamoyl)methyl carbamateContains a benzofuran instead of benzodioxinPotentially different biological activities
Tert-butyl N-(phenyl)methyl carbamateSimple phenyl group instead of complex benzodioxinEasier synthesis but potentially lower bioactivity
Tert-butyl N-(4-tert-butylphenyl)methyl carbamateSubstituted phenyl ringIncreased lipophilicity may enhance membrane permeability

This table illustrates the diversity among structurally related compounds and their potential implications for biological activity.

Q & A

Basic: How can the synthesis of tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate be optimized for high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions under anhydrous conditions using solvents like dichloromethane (DCM) or dimethylformamide (DMF). Key steps include:

  • Coupling Reactions : Activate the carbamoyl group using coupling agents like HATU or EDCI to facilitate amide bond formation between the benzodioxin core and the tert-butyl carbamate moiety .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating the product .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Control temperature (0–25°C) and inert atmosphere (N₂/Ar) to suppress side reactions like hydrolysis of the tert-butyl group .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the benzodioxin aromatic protons (δ 6.5–7.2 ppm) and tert-butyl carbamate signals (δ 1.4 ppm for C(CH₃)₃) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) to confirm absence of impurities .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bending (amide I/II bands) .

Advanced: How do electron-withdrawing/donating substituents on the benzodioxin ring affect biological activity?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., Br, F) enhance stability but may reduce binding affinity to targets like enzymes or receptors. Conversely, electron-donating groups (e.g., OCH₃) increase solubility but could alter metabolic pathways .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to targets like α-glucosidase .
    • In Vitro Assays : Test inhibitory activity against acetylcholinesterase (AChE) using Ellman’s method to correlate structure-activity relationships .

Advanced: How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use positive controls (e.g., galantamine for AChE inhibition) and replicate experiments (n ≥ 3) to minimize variability .
    • Validate compound stability under assay conditions (pH 7.4 buffer, 37°C) via LC-MS to rule out degradation .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance. For IC₅₀ discrepancies, re-evaluate dose-response curves using nonlinear regression models (e.g., GraphPad Prism) .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2 or HIV integrase). Focus on hydrogen bonding with the carbamate group and π-π stacking with the benzodioxin ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD/RMSF analysis) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .

Basic: What are the thermal stability and decomposition profiles of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition temperature (Td). Expect stability up to ~200°C due to the aromatic benzodioxin core .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (melting point) and recrystallization events. Typical melting ranges: 150–180°C .

Advanced: How can regioselectivity challenges in modifying the carbamate group be addressed?

Methodological Answer:

  • Protecting Group Strategy : Use acid-labile groups (e.g., Boc) to shield the carbamate during reactions. Deprotect with TFA/DCM (1:4 v/v) .
  • Catalytic Control : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to avoid undesired side reactions at the carbamate site .

Basic: What solvents and conditions are optimal for storing this compound?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (Ar) to prevent hydrolysis or oxidation. Avoid DMSO for long-term storage due to hygroscopicity .
  • Stability Testing : Monitor purity monthly via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Methodological Answer:

  • ADMET Profiling :
    • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescence-based assays .
    • hERG Binding : Patch-clamp assays to assess cardiac risk .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Advanced: How does stereochemistry influence the compound’s pharmacological profile?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .
  • Biological Comparison : Test separated enantiomers in vitro (e.g., IC₅₀ for AChE inhibition) to identify active stereoisomers .

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